5-Bromo-6-hydroxy-5,6-dihydrothymidine
Description
Properties
CAS No. |
43179-29-9 |
|---|---|
Molecular Formula |
C10H15BrN2O6 |
Molecular Weight |
339.14 g/mol |
IUPAC Name |
(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O6/c1-10(11)7(16)12-9(18)13(8(10)17)6-2-4(15)5(3-14)19-6/h4-6,8,14-15,17H,2-3H2,1H3,(H,12,16,18)/t4-,5+,6+,8+,10-/m0/s1 |
InChI Key |
QXTLVJPXEUPBNF-FZCTVIHWSA-N |
Isomeric SMILES |
C[C@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)Br |
Canonical SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the bromine and hydroxyl groups. Common synthetic routes may involve:
Formation of the Diazinane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Hydroxylation: The hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Batch Processing: Utilizing batch reactors to control reaction conditions and ensure high yield and purity.
Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or convert hydroxyl groups to hydrogen atoms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Altering Cell Membrane Properties: Affecting cell signaling and transport processes.
Comparison with Similar Compounds
Thymidine Glycols (5,6-Dihydroxy-5,6-dihydrothymidine)
Structural Relationship : Formed via hydrolysis of 5-bromo-6-hydroxy-5,6-dihydrothymidine .
Key Differences :
Thymidine glycols exhibit differential alkali lability depending on stereochemistry, impacting their repair kinetics in DNA . Their electronic properties (e.g., dipole moments) also differ significantly between cis isomers, influencing DNA structural perturbations .
6-Alkoxy/Acyloxy-5-bromo-5,6-dihydrothymidine Derivatives
Structural Modifications : Alkoxy (methoxy, ethoxy) or acyloxy (acetoxy, benzoyloxy) groups at C6 .
Key Differences :
5-Methyl-5,6-dihydrothymidine
Structural Relationship : 5,6-dihydrothymidine with a methyl group at C5 .
Key Differences :
The methyl derivative’s slow proton exchange rate enables its use in chemical exchange saturation transfer MRI, highlighting how structural tweaks enable novel applications .
5-Bromo-6-hydroxy-5,6-dihydro-2'-deoxycytidine
Structural Relationship : Cytidine analog with bromohydrin modification .
Key Differences :
The cytidine analog’s conversion to imidazoline derivatives under alkaline conditions underscores base-specific reactivity differences .
Q & A
Q. What are the standard methods for synthesizing and separating diastereomers of 5-Bromo-6-hydroxy-5,6-dihydrothymidine?
The synthesis involves bromination of thymidine followed by reflux in aqueous solution to yield diastereomeric pairs. The trans-5-bromo-6-hydroxy-5,6-dihydrothymidine diastereomers are separated using High-Performance Liquid Chromatography (HPLC) with water-methanol (9:1 v/v) as the eluent . Post-synthesis, the bromohydrins are converted to thymidine glycols via an SN2-like ionic mechanism, where bromide departure and hydroxyl attack occur concertedly, favoring retention of configuration at C(6) .
Q. How does the stereochemistry of this compound influence its stability in experimental conditions?
Q. How can researchers resolve contradictions in stereochemical outcomes when synthesizing this compound under varying radiation or aqueous conditions?
In γ-radiolysis of KBr solutions, Br₂⁻ radicals react stereospecifically with thymidine, yielding a 2:1 ratio of (5R,6R) to (5S,6S) bromohydrins. However, under high salt concentrations, bromohydrins degrade, complicating isolation. Researchers must optimize HPLC conditions (e.g., avoiding solvent evaporation) and validate stereochemical outcomes via equilibrium studies (cis/trans ratios) and computational modeling . Conflicting data may arise from competing ionic vs. radical pathways, necessitating mechanistic validation through isotopic labeling or kinetic analysis .
Q. What computational approaches are used to study the thermal decomposition and stability of thymidine derivatives like this compound?
Quantum Mechanics/Molecular Mechanics (QM/MM) simulations and cluster-continuum models are employed to elucidate decomposition pathways. For example, acid-catalyzed hydrolysis of formamide derivatives involves concerted or stepwise mechanisms depending on protonation states . For 5-hydroxy-6-hydroperoxy-5,6-dihydrothymidine, thermal decomposition in water proceeds via water-assisted proton transfer, with activation energies validated through Arrhenius plots .
Q. How do radiation dose and experimental conditions influence the degradation products of this compound?
At 20 Mrads in frozen-state irradiation, direct radiation effects dominate, producing degradation products like 5-bromo-5,6-dihydrothymine and 5,6-dihydroxy-5,6-dihydrothymidine. Aqueous KBr solutions favor bromohydrin formation via Br₂⁻ radicals, but product stability depends on salt concentration and pH. Researchers must balance dose intensity with analytical sensitivity (e.g., HPLC detection limits) to avoid artifact generation .
Q. What are the implications of differential alkali lability between diastereomers in DNA repair and oxidative damage studies?
The 5S diastereomers’ higher alkali lability suggests preferential repair or excision in DNA, potentially skewing mutagenesis data. In oxidized DNA models, this lability correlates with strand break frequency, requiring correction factors in quantitative assays. Researchers should standardize diastereomer ratios (e.g., 80% cis vs. 20% trans) when simulating oxidative damage .
Methodological Considerations
Q. How can researchers optimize HPLC protocols for separating thymidine bromohydrin and glycol diastereomers?
Use a Whatman ODS-3 column with isocratic elution (water-methanol, 9:1 v/v) and monitor UV absorption at 254 nm. For bromohydrins, minimize salt concentrations to prevent degradation, and for glycols, adjust pH to stabilize cis/trans equilibria . Pre-column derivatization (e.g., acetylation) may enhance resolution for trace analytes .
Q. What experimental controls are critical when studying radiation-induced degradation of this compound?
Include radical scavengers (e.g., ethanol) to distinguish direct vs. indirect radiation effects. Use frozen-state controls to suppress diffusional reactions, and validate product identities via NMR or tandem MS . For aqueous studies, monitor Br₂⁻ concentrations using iodometric titration to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
